molecular formula C19H14N4O3 B2499930 (2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile CAS No. 476317-20-1

(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile

Cat. No. B2499930
CAS RN: 476317-20-1
M. Wt: 346.346
InChI Key: BWBFQKBQBINPSY-URDYEQAASA-N
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Description

The compound you’re asking about is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent connections. Imidazole rings are present in important biological compounds, including histidine and the B-vitamin biotin .


Synthesis Analysis

Imidazoles can be synthesized using a variety of methods. Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nonadjacent nitrogen atoms. The presence of nitrogen in the ring leads to significant resonance stabilization, which can affect the compound’s reactivity .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions, particularly as a result of the electron-rich nature of the nitrogen atoms in the ring. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific imidazole derivative would depend on its specific structure. In general, imidazoles are relatively stable compounds due to the resonance stabilization of the imidazole ring .

Scientific Research Applications

Corrosion Inhibition

Research shows that compounds similar to (2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile, specifically 1,3,4-oxadiazole derivatives, have been used as corrosion inhibitors for mild steel in sulphuric acid. Studies indicate that these compounds form a protective layer on the metal surface, preventing corrosion, and their effectiveness is influenced by concentration and temperature (Ammal et al., 2018).

Synthesis of Imidazole Derivatives

The compound belongs to a class of chemicals that includes various imidazole derivatives. These have been synthesized and explored for different chemical reactions. For example, reactions with tetracyanoethene have been investigated, leading to the creation of several compounds with potential applications in material science and chemical synthesis (Mirallai et al., 2015).

Novel Synthesis Methods

Compounds containing the benzo[d]imidazol-2(3H)-ylidene moiety have been synthesized using new methods. For instance, a study describes the synthesis of derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating the versatility of these compounds in creating diverse chemical structures (Mabkhot et al., 2010).

Antitumor and Antimicrobial Applications

Imidazole derivatives, similar to the compound , have shown promising results in antitumor and antimicrobial studies. Novel benzenesulfonamides, for example, displayed significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020). Additionally, other studies have synthesized and tested various imidazole derivatives for antimicrobial activity, further indicating the potential of these compounds in medicinal chemistry (Khairwar et al., 2021).

Mechanism of Action

The mechanism of action of a specific imidazole compound would depend on its specific structure and the context in which it is used. For example, some imidazole derivatives are used in medicine due to their ability to inhibit certain enzymes .

Future Directions

The future directions in the study and application of imidazole derivatives are vast. Given their presence in many biologically important compounds, they are often the subject of research in medicinal chemistry .

properties

IUPAC Name

(2Z,4E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-5-(4-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-22-17-5-3-2-4-16(17)21-19(22)15(12-20)18(24)11-8-13-6-9-14(10-7-13)23(25)26/h2-11,24H,1H3/b11-8+,18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQLCIGMJNZDRY-OIJFLVMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C=CC3=CC=C(C=C3)[N+](=O)[O-])O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C=C/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile

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